molecular formula C8H10BrClN2S B6349925 {[(2-Chlorophenyl)methyl]sulfanyl}methanimidamide hydrobromide CAS No. 169558-96-7

{[(2-Chlorophenyl)methyl]sulfanyl}methanimidamide hydrobromide

Cat. No.: B6349925
CAS No.: 169558-96-7
M. Wt: 281.60 g/mol
InChI Key: CGZLWYNHTZEEEO-UHFFFAOYSA-N
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Description

{[(2-Chlorophenyl)methyl]sulfanyl}methanimidamide hydrobromide is a chemical compound with the molecular formula C8H10BrClN2S and a molecular weight of 281.60 g/mol . This compound is characterized by the presence of a chlorophenyl group, a sulfanyl group, and a methanimidamide group, making it a unique entity in the realm of organic chemistry.

Preparation Methods

The synthesis of {[(2-Chlorophenyl)methyl]sulfanyl}methanimidamide hydrobromide typically involves the reaction of 2-chlorobenzyl chloride with thiourea, followed by treatment with hydrobromic acid. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

{[(2-Chlorophenyl)methyl]sulfanyl}methanimidamide hydrobromide undergoes various chemical reactions, including:

Scientific Research Applications

{[(2-Chlorophenyl)methyl]sulfanyl}methanimidamide hydrobromide has several scientific research applications:

Mechanism of Action

The mechanism of action of {[(2-Chlorophenyl)methyl]sulfanyl}methanimidamide hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. The imidamide group may interact with nucleophilic sites in biological molecules, affecting their activity .

Comparison with Similar Compounds

Similar compounds to {[(2-Chlorophenyl)methyl]sulfanyl}methanimidamide hydrobromide include:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(2-chlorophenyl)methyl carbamimidothioate;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2S.BrH/c9-7-4-2-1-3-6(7)5-12-8(10)11;/h1-4H,5H2,(H3,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGZLWYNHTZEEEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CSC(=N)N)Cl.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrClN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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